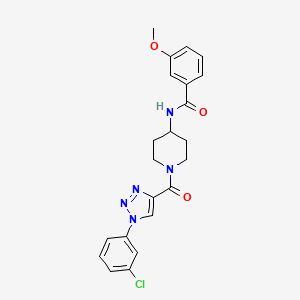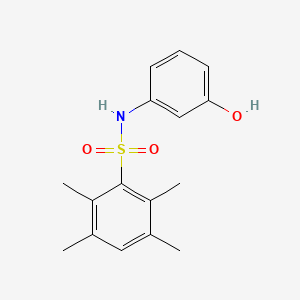
N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-6-fluoropyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-6-fluoropyridine-3-sulfonamide, commonly known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
作用机制
CPI-444 selectively binds to the adenosine A2A receptor and inhibits its activation by adenosine. This receptor is predominantly expressed on immune cells such as T cells, B cells, and natural killer cells. Activation of the adenosine A2A receptor leads to the production of cyclic AMP, which suppresses the immune response. By inhibiting this receptor, CPI-444 prevents the production of cyclic AMP and enhances the anti-tumor immune response.
Biochemical and Physiological Effects:
CPI-444 has been shown to have significant anti-tumor activity in preclinical studies. It has been demonstrated to enhance the efficacy of cancer immunotherapy in various tumor models, including melanoma, lung cancer, and colon cancer. CPI-444 has also been shown to increase the infiltration of T cells into tumors and reduce the number of regulatory T cells, which are known to suppress the immune response.
实验室实验的优点和局限性
One of the advantages of CPI-444 is its selectivity for the adenosine A2A receptor. This selectivity reduces the likelihood of off-target effects and improves the safety profile of the molecule. However, one of the limitations of CPI-444 is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, the efficacy of CPI-444 may be influenced by the expression levels of the adenosine A2A receptor in tumors.
未来方向
There are several future directions for the development of CPI-444 as a cancer therapeutic. One potential direction is the combination of CPI-444 with other immune checkpoint inhibitors to enhance the anti-tumor immune response. Another direction is the development of more potent and soluble analogs of CPI-444. Additionally, the role of the adenosine A2A receptor in other diseases, such as autoimmune disorders, is an area of active research that could lead to new therapeutic applications for CPI-444.
Conclusion:
In conclusion, CPI-444 is a small molecule inhibitor that targets the adenosine A2A receptor and has significant potential as a cancer therapeutic. Its selectivity for the adenosine A2A receptor and ability to enhance the anti-tumor immune response make it an attractive candidate for combination therapy with other immune checkpoint inhibitors. While there are limitations to its use, ongoing research into the development of more potent and soluble analogs of CPI-444 and its potential in other disease areas make it a molecule to watch in the coming years.
合成方法
The synthesis of CPI-444 involves a multistep process that starts with the preparation of the intermediate 6-fluoro-3-pyridinesulfonic acid. This intermediate is then reacted with 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid to form the desired CPI-444 molecule. The purity of the final product is ensured through various purification techniques such as column chromatography and recrystallization.
科学研究应用
CPI-444 has been extensively studied for its potential therapeutic applications in cancer treatment. The adenosine A2A receptor, which is targeted by CPI-444, is known to play a crucial role in the immunosuppressive microenvironment of tumors. By inhibiting this receptor, CPI-444 has the potential to enhance the anti-tumor immune response and improve the efficacy of cancer immunotherapy.
属性
IUPAC Name |
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O2S/c1-10-13(9-17-19(10)11-4-2-3-5-11)18-22(20,21)12-6-7-14(15)16-8-12/h6-9,11,18H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUVDTWWJRVPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)NS(=O)(=O)C3=CN=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-6-fluoropyridine-3-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

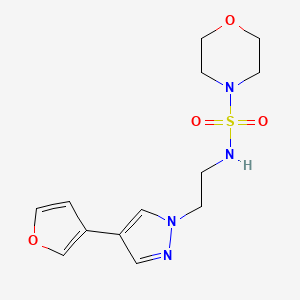
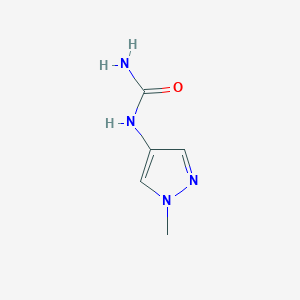
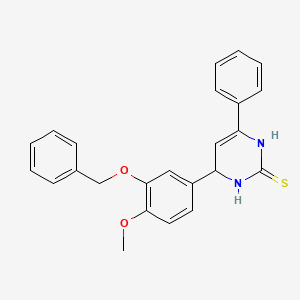

![N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2849780.png)
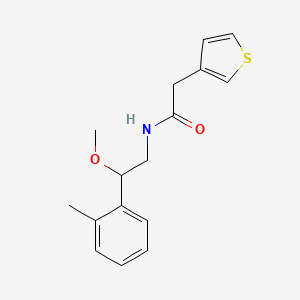

![3-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2849786.png)
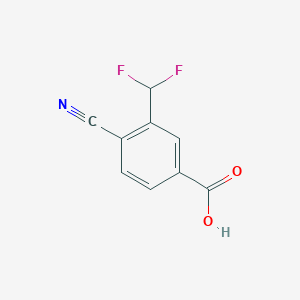

![4-methoxy-N-(4-(piperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2849789.png)
![(E)-N-allyl-2-amino-1-((2-methoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2849792.png)
